4-(Difluoromethoxy)-3-ethoxybenzohydrazide
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Overview
Description
4-(Difluoromethoxy)-3-ethoxybenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of difluoromethoxy and ethoxy groups attached to a benzohydrazide core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde, followed by oxidation and N-acylation reactions . The reaction conditions often include the use of catalysts such as tetrabutylammonium bromide and bases like sodium hydroxide to optimize the yield and purity of the final product . Industrial production methods may involve scaling up these reactions with careful control of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
4-(Difluoromethoxy)-3-ethoxybenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzohydrazide core.
Substitution: The compound can undergo substitution reactions, particularly involving the difluoromethoxy and ethoxy groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
4-(Difluoromethoxy)-3-ethoxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells . This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which plays a key role in the pathogenesis of pulmonary fibrosis .
Comparison with Similar Compounds
4-(Difluoromethoxy)-3-ethoxybenzohydrazide can be compared with other similar compounds, such as:
4-Difluoromethoxy-3-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Another compound with similar difluoromethoxy functionality, studied for its biological activities.
Roflumilast: A compound synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde, used as a PDE-4 inhibitor for the treatment of chronic obstructive pulmonary disease. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(difluoromethoxy)-3-ethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O3/c1-2-16-8-5-6(9(15)14-13)3-4-7(8)17-10(11)12/h3-5,10H,2,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRRVJMIIWCOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NN)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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